N-(4-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(4-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C15H15ClN2O3S and its molecular weight is 338.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.0491912 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Modification
N-(4-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is a chemical compound that has been explored in various scientific research contexts, particularly in the synthesis and modification of chemical structures. For instance, research on the chlorosulfonation of N-benzyl carboxamides showed that reactions with chlorosulfonic acid produce sulfonyl chlorides, which can then be condensed with nucleophiles to derive a range of derivatives. This process has implications for the development of compounds with potential biological activities against fungi, insects, and weeds (Cremlyn, Ellis, & Pinney, 1989).
Polymer Synthesis
The compound has relevance in the synthesis of polymers. A study on the synthesis and characterization of polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile with aromatic dicarboxylic acids showed the production of polymers with high thermal stability and solubility in polar solvents. Such materials have significant applications in various industries due to their inherent viscosities and glass transition temperatures (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Cardiac Electrophysiology
In the field of medicinal chemistry, derivatives of this compound have been synthesized and assessed for their cardiac electrophysiological activity. Research has found that certain N-substituted imidazolylbenzamides exhibit class III electrophysiological activity, indicating potential as selective agents for the treatment of arrhythmias. This suggests that modifications to the this compound structure can yield compounds with significant therapeutic potential (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).
Anticancer Research
The compound's derivatives have also been explored for their pro-apoptotic and anticancer activities. A specific study synthesized derivatives showing significant growth inhibition against melanoma cell lines, demonstrating the potential for these compounds in anticancer therapy. Additionally, these compounds were investigated as inhibitors of human carbonic anhydrase isoforms, an important target in cancer treatment strategies (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, & Supuran, 2015).
Molecular Interaction Studies
Research on sulfonamides, including compounds similar to this compound, has provided insights into molecular interactions within crystals and solutions. Studies involving crystal structures and thermodynamic parameters have enhanced our understanding of the solubility, solvation, and distribution of these compounds, which is crucial for their application in drug delivery and formulation (Perlovich, Strakhova, Kazachenko, Volkova, Tkachev, Schaper, & Raevsky, 2008).
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(methanesulfonamido)-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-3-4-11(9-14(10)18-22(2,20)21)15(19)17-13-7-5-12(16)6-8-13/h3-9,18H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICHGKHGRUBQGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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